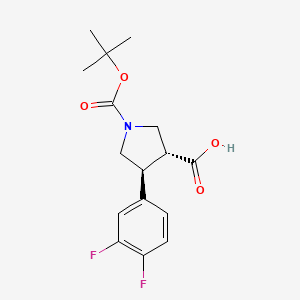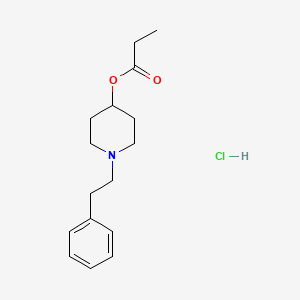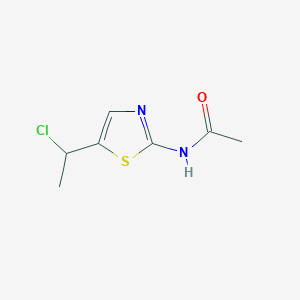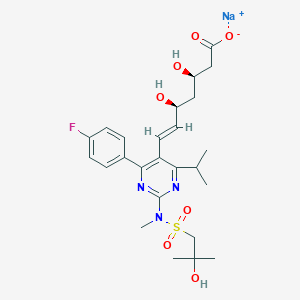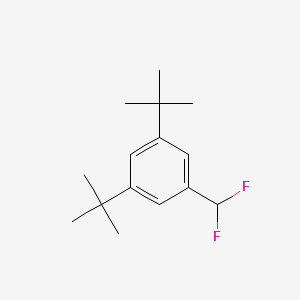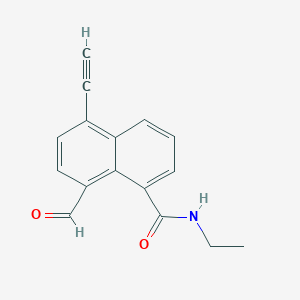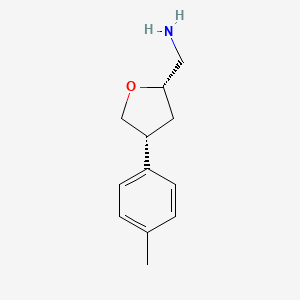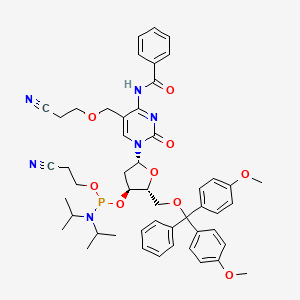
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2'-deoxycytidine CEP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP: is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and genetic research due to its ability to enhance the stability and performance of synthesized oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP typically involves the protection of the nucleoside’s hydroxyl groups and the subsequent introduction of the benzoyl and cyanoethoxy groups. The reaction conditions often include the use of protecting groups such as dimethoxytrityl (DMT) and the use of reagents like diisopropylamino and phosphoramidite.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated synthesizers. The process includes the stepwise addition of protected nucleosides, followed by deprotection and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP undergoes various chemical reactions, including:
Oxidation: This reaction can be used to convert the cyanoethoxy group into other functional groups.
Reduction: Reduction reactions can modify the benzoyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethoxy group
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions include various modified nucleosides that can be used in further oligonucleotide synthesis .
Scientific Research Applications
N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Plays a crucial role in the development of antisense RNA and other genetic tools.
Medicine: Used in the design of therapeutic oligonucleotides for gene therapy and other medical applications.
Industry: Employed in the large-scale production of oligonucleotides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP involves its incorporation into oligonucleotides during synthesis. The benzoyl and cyanoethoxy groups provide stability and protect the nucleoside during the synthesis process. These modifications enhance the overall stability and performance of the resulting oligonucleotides, making them more resistant to enzymatic degradation.
Comparison with Similar Compounds
- N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-fluoro-2’-deoxyadenosine-3’-cyanoethyl diisopropylphosphoramidite
- N-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyladenosine-3’-cyanoethyl diisopropylphosphoramidite
Uniqueness: N-Benzoyl-5-((2-cyanoethoxy)methyl)-2’-deoxycytidine CEP is unique due to its specific combination of benzoyl and cyanoethoxy groups, which provide enhanced stability and performance in oligonucleotide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C50H57N6O9P |
|---|---|
Molecular Weight |
917.0 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-(2-cyanoethoxymethyl)-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44-,45+,46+,66?/m0/s1 |
InChI Key |
HWEIPTASDBKOJW-JICGRVMNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


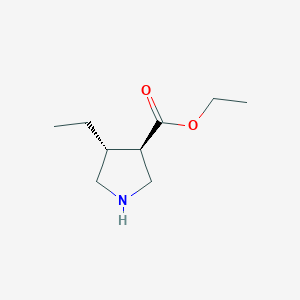
![1-Methyl-1H-pyrazolo[3,4-c]pyridazine-3-carboxylic acid](/img/structure/B13349389.png)
![4,9-Bis(bis(2-chloroethyl)amino)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13349392.png)
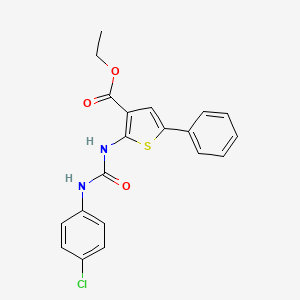
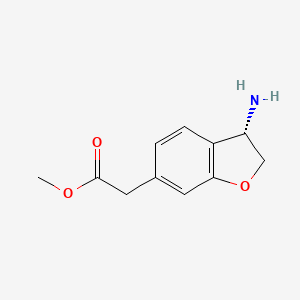
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
![3-{[(2-Aminophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B13349421.png)
